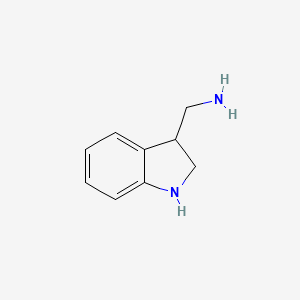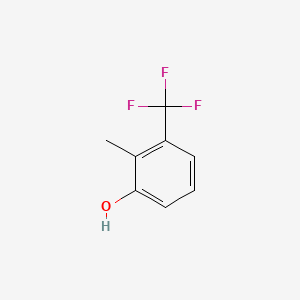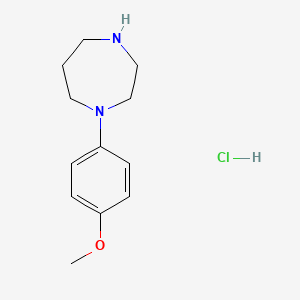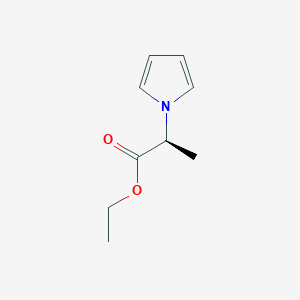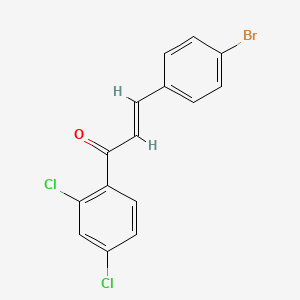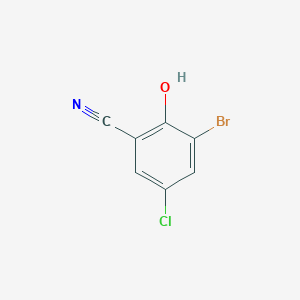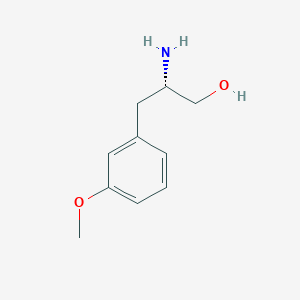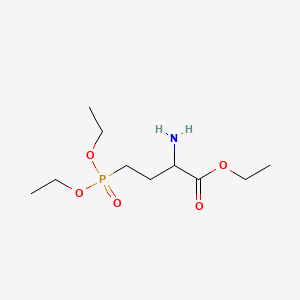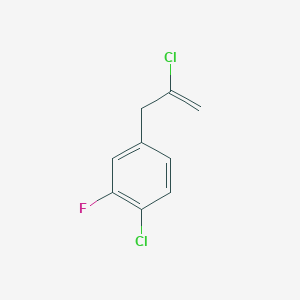
2-Chloro-3-(4-chloro-3-fluorophenyl)-1-propene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation Studies
- Molecular Structure Analysis : 2-Chloro-3-fluoro-1-propene has been examined using electron diffraction, revealing equilibrium between syn and gauche conformations. Key structure parameters include bond lengths and angles, contributing to understanding its molecular behavior (Samdal, Seip, & Torgrimsen, 1977).
Spectral Analysis and Quantum Chemical Studies
- Spectral and Quantum Analysis : Compounds structurally similar to 2-Chloro-3-(4-chloro-3-fluorophenyl)-1-propene have been synthesized, and their structures confirmed via FT-IR, NMR, and X-ray diffraction. These studies contribute to understanding their photophysical properties and chemical reactivity (Satheeshkumar et al., 2017).
Conformation and Vibrational Spectra Analysis
- Vibrational Spectra and Conformation : The infrared and Raman spectra of variants of 2-Chloro-3-fluoro-1-propene have been recorded, providing insights into their vibrational behaviors and conformational equilibriums in different states (Klaboe, Tirgrimsen, & Christensen, 1974).
Structure Characterization Using Spectroscopic Techniques
- Spectroscopic Characterization : Research on related compounds demonstrates the use of FTIR, NMR, and other spectroscopic techniques in structural characterization, crucial for understanding the chemical properties and potential applications (Bhumannavar, 2021).
Electron Diffraction Studies
- Electron Diffraction Investigations : Studies using electron diffraction on variants of this compound provide insights into their molecular structure in the gas phase, aiding in the comprehension of their physical and chemical properties (Shen, 1979).
Synthesis and Chemical Characterization
- Synthesis and Intermediate Studies : Research demonstrates the synthesis of compounds related to this compound, serving as important intermediates for other chemical compounds (Peng, 2012).
Computational Chemical Analysis
- Computational Chemistry : Computational methods like Density Functional Theory (DFT) are employed to analyze the molecular geometry, reactivity, and electronic properties of compounds similar to this compound, enhancing understanding of their chemical behavior (Najiya et al., 2014).
Propiedades
IUPAC Name |
1-chloro-4-(2-chloroprop-2-enyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXCQAFEECOUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




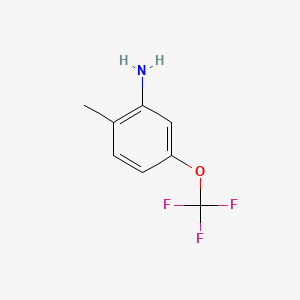
![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)
